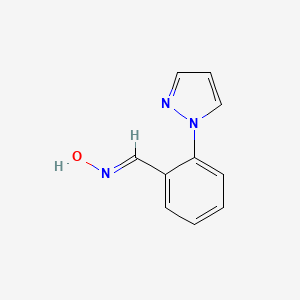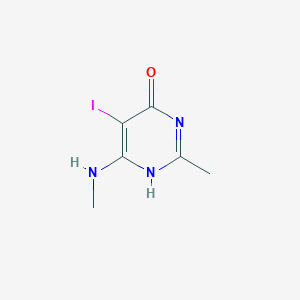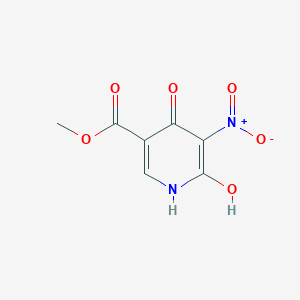
5-chloro-2-methyl-6-pyrrolidin-1-yl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the PubChem 5-chloro-2-methyl-6-pyrrolidin-1-yl-1H-pyrimidin-4-one is known as 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol. This compound is a biochemical used primarily in proteomics research. It has a molecular formula of C9H12ClN3O and a molecular weight of 213.66 g/mol .
Métodos De Preparación
The preparation of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol involves several synthetic routes. One common method includes the reaction of 2-methyl-4,6-dichloropyrimidine with pyrrolidine under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form pyrimidinol derivatives. Common reagents used in these reactions include sodium hydride, potassium carbonate, and various acids and bases. .
Aplicaciones Científicas De Investigación
5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol can be compared with other similar compounds, such as:
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of the compound.
Pyrrolidine derivatives: Compounds with similar structural features and chemical properties.
Other pyrimidinol compounds: Compounds with similar functional groups and biological activities. The uniqueness of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-chloro-2-methyl-6-pyrrolidin-1-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-11-8(7(10)9(14)12-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQVOKUBVYDGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)N2CCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)N2CCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7852894.png)



![sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7852921.png)



![(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B7852947.png)

![methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate](/img/structure/B7852954.png)
![methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate](/img/structure/B7852965.png)
